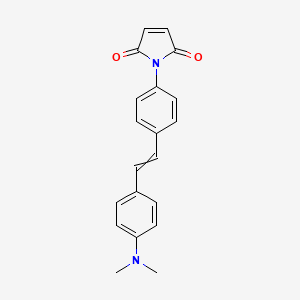
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- is a complex organic compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are characterized by a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the 2,5-dione functionality. The final step involves the attachment of the 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl) group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dione derivatives, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylmaleimide: Another pyrrole derivative with similar structural features.
3-Methyl-4-vinyl-1H-pyrrole-2,5-dione: A compound with a similar pyrrole ring structure but different substituents.
Uniqueness
1H-Pyrrole-2,5-dione, 1-(4-(2-(4-(dimethylamino)phenyl)ethenyl)phenyl)- is unique due to its specific substituents, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62654-10-8 |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-[4-[2-[4-(dimethylamino)phenyl]ethenyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H18N2O2/c1-21(2)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)22-19(23)13-14-20(22)24/h3-14H,1-2H3 |
InChI-Schlüssel |
LMRAUYMGCPFJAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



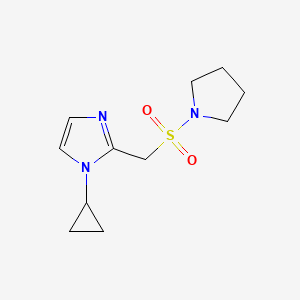
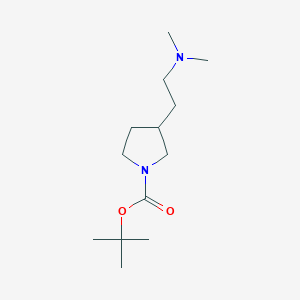
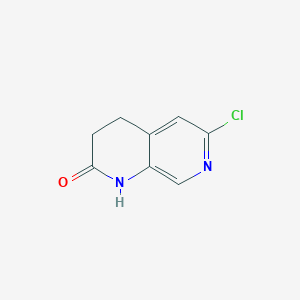

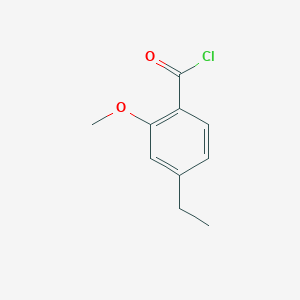
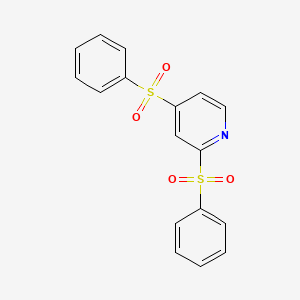
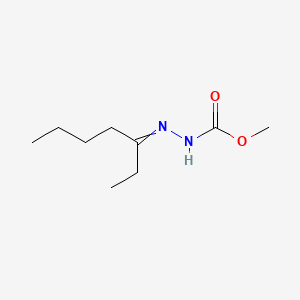
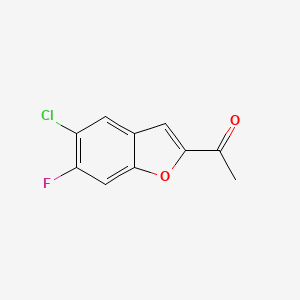
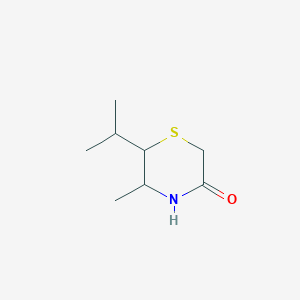
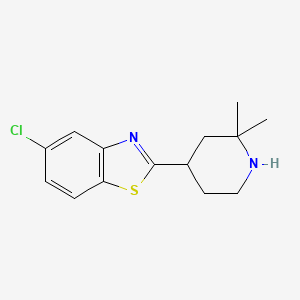
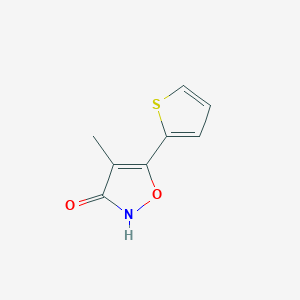
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

